molecular formula C17H15Cl2NO4 B14913285 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate

1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate

Katalognummer: B14913285
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: APLCDUPZXZIXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate typically involves the reaction of 3,6-dichloropicolinic acid with 1-(4-ethoxyphenyl)-1-oxopropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate
  • 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 2,4-dichloropicolinate
  • 1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dibromopicolinate

Uniqueness

1-(4-Ethoxyphenyl)-1-oxopropan-2-yl 3,6-dichloropicolinate is unique due to its specific substitution pattern on the picolinate ring and the presence of the ethoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H15Cl2NO4

Molekulargewicht

368.2 g/mol

IUPAC-Name

[1-(4-ethoxyphenyl)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C17H15Cl2NO4/c1-3-23-12-6-4-11(5-7-12)16(21)10(2)24-17(22)15-13(18)8-9-14(19)20-15/h4-10H,3H2,1-2H3

InChI-Schlüssel

APLCDUPZXZIXHB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C=CC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.